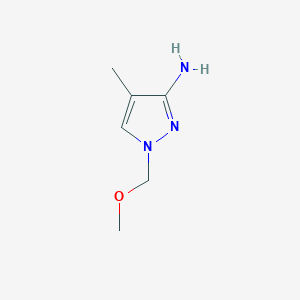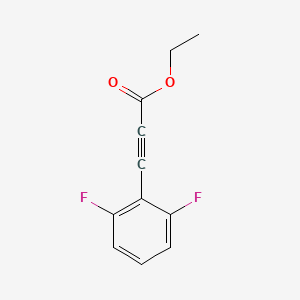
Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate is an organic compound with the molecular formula C11H8F2O2 It is characterized by the presence of a difluorophenyl group attached to a prop-2-ynoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents on the difluorophenyl ring.
科学的研究の応用
Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets. The prop-2-ynoate moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
- Ethyl 3-(2,6-difluorophenyl)prop-2-enoate
- Ethyl 3-(2,6-difluorophenyl)propanoate
- Ethyl 3-(2,6-difluorophenyl)prop-2-yn-1-ol
Comparison: Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate is unique due to the presence of the prop-2-ynoate moiety, which imparts distinct reactivity compared to similar compounds. For instance, Ethyl 3-(2,6-difluorophenyl)prop-2-enoate contains a double bond instead of a triple bond, leading to different chemical behavior and applications. The difluorophenyl group in all these compounds enhances their stability and reactivity, making them valuable in various research and industrial applications.
特性
分子式 |
C11H8F2O2 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
ethyl 3-(2,6-difluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H8F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-5H,2H2,1H3 |
InChIキー |
PLFIVDIMMWEDIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C#CC1=C(C=CC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



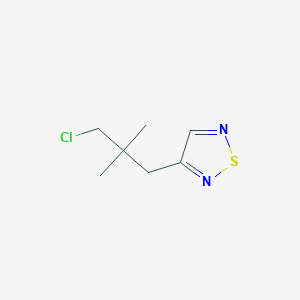




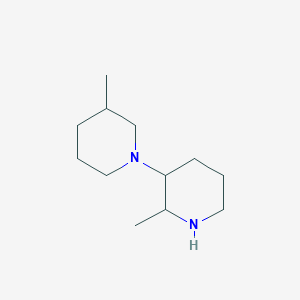
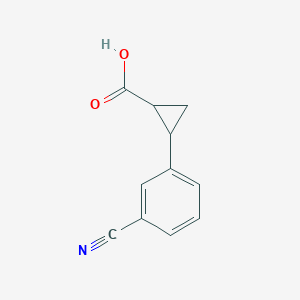
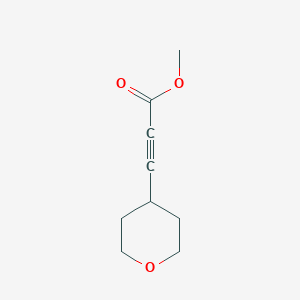
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
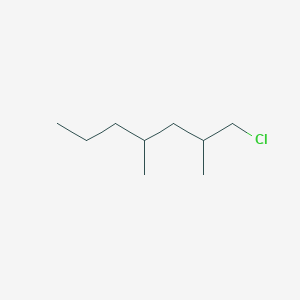
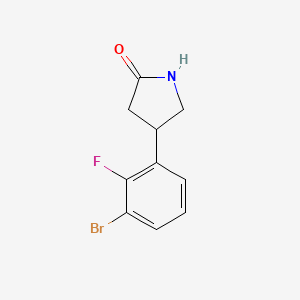
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
